

An In-Depth Technical Guide to Fasitibant (MEN16132) Free Base

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Compound of Interest

Compound Name: *Fasitibant free base*

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Abstract

Fasitibant (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 receptor.^{[1][2][3]} This technical guide provides a comprehensive overview of the preclinical research on Fasitibant, focusing on its mechanism of action, pharmacological properties, and investigational use, particularly in the context of osteoarthritis and other inflammatory conditions. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor.^[3] Antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory diseases. Fasitibant has emerged as a significant small molecule antagonist in this class, demonstrating high affinity and potency in preclinical models.^{[3][4]} This document serves as a core technical resource, consolidating key data and methodologies related to Fasitibant research.

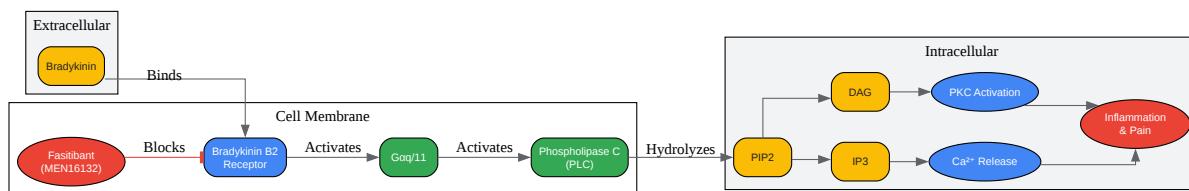
Mechanism of Action

Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream

signaling cascade that leads to inflammation and pain.[\[2\]](#)[\[3\]](#)

Bradykinin B2 Receptor Signaling Pathway

Activation of the bradykinin B2 receptor by bradykinin initiates a signaling cascade through G_q/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses, including vasodilation, increased vascular permeability, and the sensation of pain. Fasitibant blocks the initial step of this pathway by preventing bradykinin from binding to its receptor.



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Bradykinin B2 receptor signaling and Fasitibant's inhibitory action.

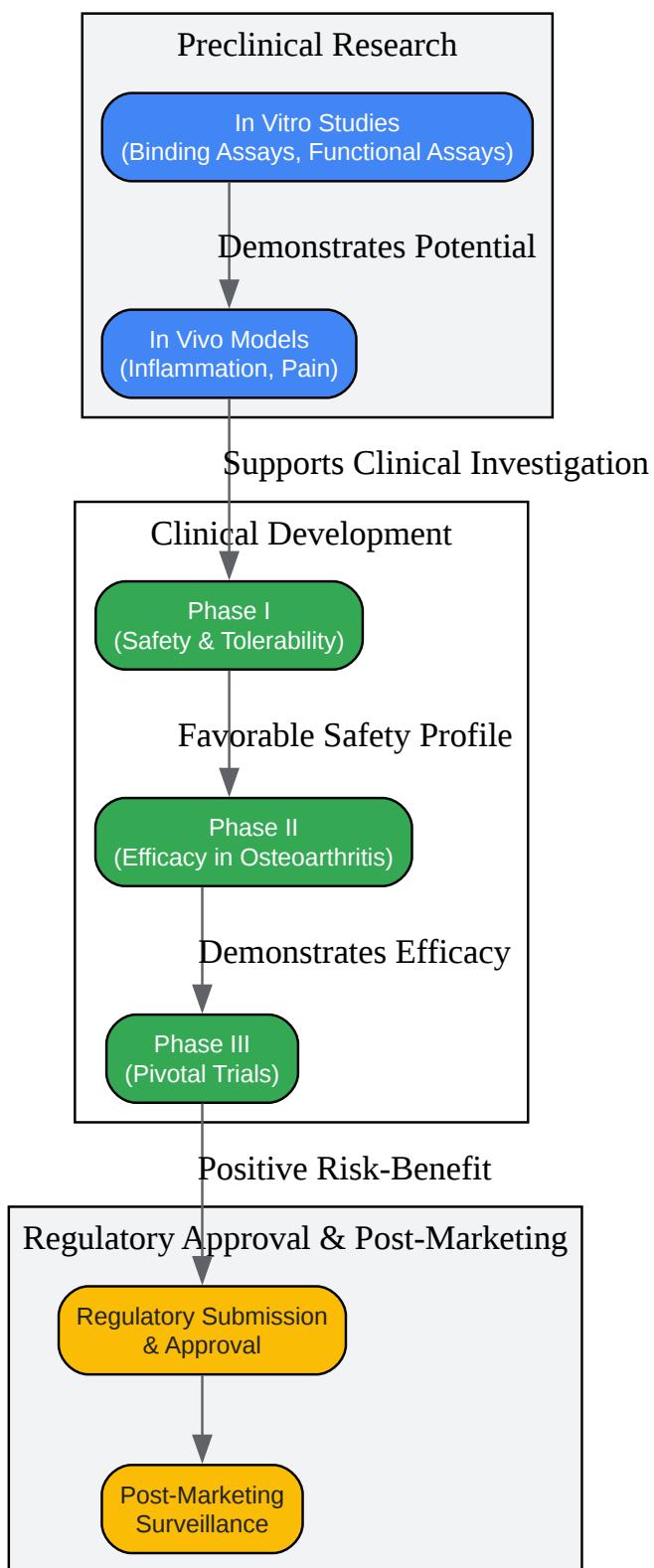
Quantitative Pharmacological Data

The following tables summarize the *in vitro* binding affinities and antagonist potencies of Fasitibant across various species and experimental systems.

Parameter	Species/System	Value	Reference
pKi	Human B2 Receptor (CHO cells)	10.5	[3]
Human Lung Fibroblasts	10.5	[3]	
Guinea Pig Airways	10.0	[3]	
Guinea Pig Ileum	10.2	[3]	
Guinea Pig Colonic Myocytes	10.3	[3]	
Rat Uterus	10.4	[4]	
Rat Airways	10.1	[4]	
pKB	Human B2 Receptor (CHO cells, IP assay)	10.3	[3]
Human Detrusor Smooth Muscle	9.9	[3]	
Guinea Pig Colonic Myocytes (IP assay)	10.3	[3]	
Guinea Pig Ileum	10.1	[3]	
Rat Uterus	9.7	[4]	
Rat Urinary Bladder	9.7	[4]	
Ki	Human B2 Receptor	0.09 nM	

Preclinical and Clinical Development Overview

Fasitibant has undergone preclinical evaluation in various animal models and has progressed to Phase II clinical trials for the treatment of osteoarthritis of the knee.[1]



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Generalized drug development pipeline for Fasitibant.

Clinical Trials for Osteoarthritis

Fasitibant has been investigated in Phase II clinical trials for pain associated with knee osteoarthritis.^{[1][5]} One study, identified as NCT01091116, evaluated the efficacy and safety of intra-articular injections of Fasitibant in reducing osteoarthritis pain.^[5] The study assessed various doses of Fasitibant compared to placebo, with the primary outcome focused on pain reduction.^[5]

Experimental Protocols

Bradykinin B2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Fasitibant for the bradykinin B2 receptor.

Materials:

- Membrane preparations from cells or tissues expressing the bradykinin B2 receptor.
- [³H]-Bradykinin (Radioligand).
- Fasitibant (MEN16132) free base.
- Non-labeled Bradykinin (for non-specific binding determination).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Scintillation fluid.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of Fasitibant.

- In a 96-well plate, add assay buffer, membrane preparation, [³H]-Bradykinin (at a concentration near its K_d), and either Fasitibant dilution, buffer (for total binding), or excess non-labeled Bradykinin (for non-specific binding).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Fasitibant concentration to determine the IC₅₀ value.
- Calculate the K_i value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Fasitibant to antagonize Bradykinin-induced Gq-protein signaling.

Materials:

- Cells expressing the bradykinin B2 receptor.
- Bradykinin.
- Fasitibant (MEN16132) free base.
- Assay medium containing a phosphodiesterase inhibitor (e.g., LiCl).
- Lysis buffer.
- Commercially available IP1 detection kit (e.g., HTRF-based).

Procedure:

- Plate cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with various concentrations of Fasitibant in the assay medium.
- Stimulate the cells with a fixed concentration of Bradykinin (typically EC80) for a specified time.
- Lyse the cells according to the kit manufacturer's instructions.
- Perform the IP1 detection assay following the kit protocol.
- Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
- Plot the response against the logarithm of the Fasitibant concentration to determine the IC50.
- Calculate the antagonist potency (pA2 or pKB) using appropriate pharmacological models.

Carrageenan-Induced Inflammatory Arthritis Model in Rats

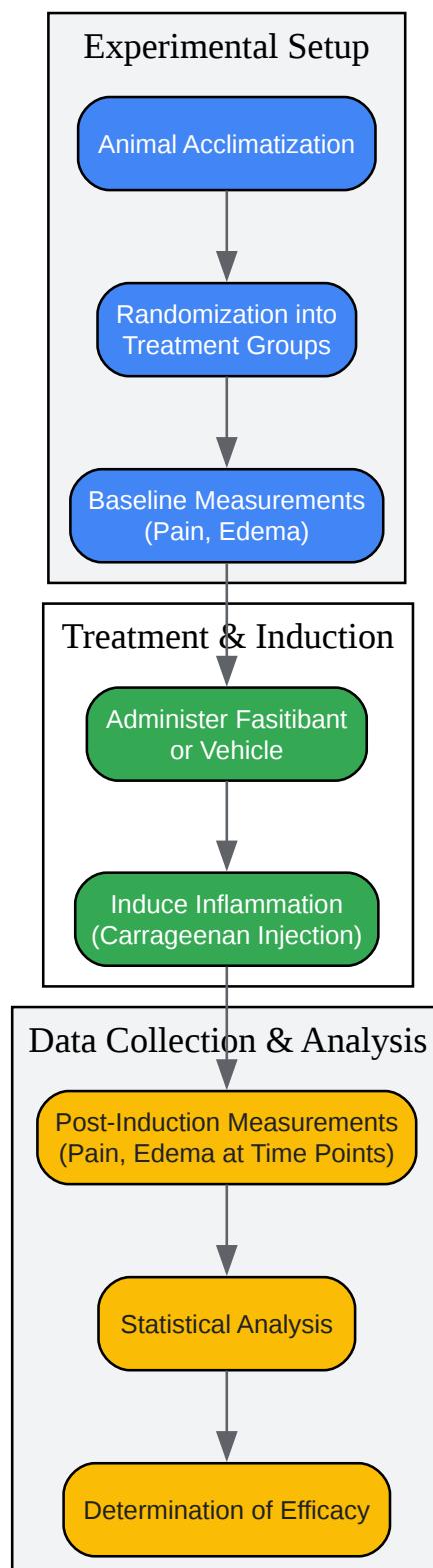
This *in vivo* model is used to evaluate the anti-inflammatory and analgesic effects of Fasitibant.

Materials:

- Male Wistar or Sprague-Dawley rats.
- Carrageenan solution (e.g., 1% in sterile saline).
- Fasitibant (MEN16132) free base, formulated for intra-articular or systemic administration.
- Anesthetics.
- Incapacitance tester or calipers for measuring paw edema.

Procedure:

- Acclimatize the rats to the experimental conditions.
- Administer Fasitibant or vehicle control to the animals via the desired route (e.g., intra-articular injection into the knee joint).
- After a predetermined pre-treatment time, induce inflammation by injecting a small volume of carrageenan solution into the knee joint or paw.
- At various time points post-carrageenan injection, assess pain and inflammation.
 - Pain: Measure weight-bearing on the inflamed limb using an incapacitance tester.
 - Inflammation (Edema): Measure the thickness or volume of the inflamed joint/paw using calipers.
- Compare the responses in the Fasitibant-treated groups to the vehicle control group to determine the efficacy of the compound.



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Workflow for the carrageenan-induced arthritis model.

Conclusion

Fasitibant (MEN16132) is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with a strong preclinical rationale for its development in inflammatory conditions, particularly osteoarthritis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on Fasitibant and other B2 receptor antagonists. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

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